molecular formula C9H10N4OS B2733347 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2097859-04-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2733347
CAS No.: 2097859-04-4
M. Wt: 222.27
InChI Key: OPWZLFFUIMHSSW-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a 1,2,3-triazole ring and a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the triazole and thiophene rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through amide bond formation using standard peptide coupling reagents such as EDCI or HATU .

Industrial Production Methods: Industrial production of this compound may involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and catalyst concentration. Additionally, large-scale synthesis may require the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can enhance the compound’s binding affinity and specificity for certain targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide is unique due to the combination of the triazole and thiophene rings in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWZLFFUIMHSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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